6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid
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Overview
Description
Adipoyl-Coenzyme A (sodium salt) is a medium-chain acyl coenzyme A and an intermediate in the peroxisomal beta-oxidation of dicarboxylic acids . It is also an intermediate in the biosynthesis of adipic acid in genetically modified Escherichia coli . This compound plays a crucial role in various biochemical pathways and is of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adipoyl-Coenzyme A (sodium salt) can be synthesized through the reaction of adipic acid with coenzyme A in the presence of specific enzymes. The reaction typically involves the activation of adipic acid to its acyl-CoA derivative, followed by the conjugation with coenzyme A. The reaction conditions often require a buffered aqueous solution with a pH of around 7.2 .
Industrial Production Methods
Industrial production of Adipoyl-Coenzyme A (sodium salt) involves the use of genetically modified Escherichia coli strains that have been engineered to produce adipic acid. The adipic acid is then converted to its coenzyme A derivative through enzymatic reactions. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Adipoyl-Coenzyme A (sodium salt) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced to form simpler compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of Adipoyl-Coenzyme A (sodium salt) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions typically involve aqueous solutions with controlled pH and temperature .
Major Products
The major products formed from the reactions of Adipoyl-Coenzyme A (sodium salt) include various acyl derivatives, which are important intermediates in biochemical pathways .
Scientific Research Applications
Adipoyl-Coenzyme A (sodium salt) has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It plays a role in the beta-oxidation of dicarboxylic acids and is involved in the biosynthesis of adipic acid.
Medicine: It is studied for its potential therapeutic applications in metabolic disorders.
Mechanism of Action
Adipoyl-Coenzyme A (sodium salt) exerts its effects through its role as an acyl carrier in various biochemical pathways. It participates in the beta-oxidation of dicarboxylic acids, where it is converted to succinyl-CoA and other intermediates. The molecular targets and pathways involved include enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase .
Comparison with Similar Compounds
Similar Compounds
Acetoacetyl-Coenzyme A (sodium salt hydrate): Another medium-chain acyl CoA involved in different metabolic pathways.
Succinyl-Coenzyme A: An intermediate in the citric acid cycle and other metabolic processes.
Uniqueness
Adipoyl-Coenzyme A (sodium salt) is unique due to its specific role in the beta-oxidation of dicarboxylic acids and its involvement in the biosynthesis of adipic acid. This makes it distinct from other acyl CoA derivatives that participate in different metabolic pathways .
Properties
CAS No. |
25119-42-0 |
---|---|
Molecular Formula |
C27H44N7O19P3S |
Molecular Weight |
895.7 g/mol |
IUPAC Name |
6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid |
InChI |
InChI=1S/C27H44N7O19P3S/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34/h13-15,20-22,26,39-40H,3-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/t15-,20-,21-,22+,26-/m1/s1 |
InChI Key |
SPNAEHGLBRRCGL-BIEWRJSYSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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